molecular formula C18H16N2O2 B2564423 3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole CAS No. 955976-56-4

3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole

Cat. No. B2564423
CAS RN: 955976-56-4
M. Wt: 292.338
InChI Key: UUVULZXBTFNMMT-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole is a heterocyclic compound with a molecular formula of C14H13N3O2. It is an aromatic compound with a pyrazole ring and a benzodioxole ring connected by a methylene bridge. It is a type of pyrazole derivative that has been extensively studied for its potential applications in various fields. This compound has been studied for its use as a potential drug candidate, its ability to act as a catalyst, and its potential use in organic synthesis.

Scientific Research Applications

Synthesis and Structural Characterization

  • Design and Synthesis : Pyrazole derivatives, including those with benzodioxolyl groups, are actively synthesized for various applications, particularly in medicinal chemistry. These compounds often undergo structural modifications to evaluate their biological activities, such as anticancer properties. For instance, novel pyrazole derivatives with benzo[d]thiazole were synthesized and evaluated for their apoptosis-promoting effects, showing significant potential as anticancer compounds (Liu et al., 2019).

  • Spectral Characterization and X-ray Crystal Structure Studies : The detailed structural characterization of pyrazole derivatives, including their spectral analysis through FT-IR, NMR, and MS, alongside X-ray diffraction studies, provides insights into their molecular geometry and potential interactions. Such studies are foundational in understanding the compound's reactivity and stability (Kumara et al., 2018).

Biological Evaluation

  • Anticancer Activity : Pyrazole derivatives have been extensively studied for their anticancer activity. Research has shown that certain pyrazole compounds exhibit potent cytotoxicity against various cancer cell lines, including breast cancer and hepatocarcinoma cells. These findings are crucial for the development of new anticancer agents (Liu et al., 2019).

  • Antifungal Activities : Some pyrazoline derivatives, a closely related class of compounds, have been synthesized and shown to possess significant antifungal activities. This highlights the potential of pyrazole-based compounds in developing new antifungal agents (Ozdemir et al., 2010).

Mechanistic Insights

  • Reactivity Studies : Understanding the reactive properties of pyrazole derivatives through DFT calculations, molecular dynamics simulations, and various spectroscopic methods aids in predicting their behavior in biological systems and their mechanism of action. Such studies are pivotal for rational drug design and the synthesis of targeted therapeutic agents (Pillai et al., 2019).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-[(2-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-4-2-3-5-15(13)11-20-9-8-16(19-20)14-6-7-17-18(10-14)22-12-21-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVULZXBTFNMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole

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